Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-
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Overview
Description
(E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving appropriate precursors. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
(E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE include other thiazole derivatives and compounds with similar functional groups, such as:
Allylamine: An organic compound with a similar amine functional group.
Carbonyl Compounds: Compounds containing the carbonyl group, which undergo similar reactions.
Uniqueness
What sets (E)-4-(4-METHYLPHENYL)-N-(4-NITROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE apart is its unique combination of functional groups and the presence of both nitrophenyl and methylphenyl groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13N5O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2E)-4-(4-methylphenyl)-N-(4-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13N5O2S/c1-12-2-4-13(5-3-12)17-11-26-18(20-17)16(10-19)22-21-14-6-8-15(9-7-14)23(24)25/h2-9,11,21H,1H3/b22-16+ |
InChI Key |
MZXIWOPTILIRRP-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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